molecular formula C9H11N B587272 3-Phenylazetidine CAS No. 4363-13-7

3-Phenylazetidine

Cat. No. B587272
CAS RN: 4363-13-7
M. Wt: 133.194
InChI Key: XOZGEXKQMVAILQ-UHFFFAOYSA-N
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Description

3-Phenylazetidine belongs to the class of organic compounds known as phenylazetidines . These are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . It has a molecular formula of C9H11N .


Synthesis Analysis

The synthesis of 3-substituted azetidines, such as 3-Phenylazetidine, typically involves the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine . In this protocol, an azetidine–zinc complex is generated before the subsequent reaction with a suitable aryl halide or benzyl .


Molecular Structure Analysis

3-Phenylazetidine has a molecular formula of C9H11N . Its average mass is 133.190 Da and its monoisotopic mass is 133.089142 Da .


Physical And Chemical Properties Analysis

3-Phenylazetidine has a density of 1.0±0.1 g/cm3, a boiling point of 226.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 46.3±3.0 kJ/mol and its flash point is 93.5±14.2 °C . The compound has a molar refractivity of 41.6±0.3 cm3 .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . 3-Phenylazetidine can be used as a starting material in these reactions .

Cross-Coupling Reactions

3-Phenylazetidine can be used in cross-coupling reactions, which are a common method for creating carbon-carbon bonds. The most typical strategy to synthesize 3-substituted azetidines, by the corresponding organometallic intermediates, is the cross-coupling through the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine .

Construction of Four-Membered Carbocyclic and Heterocyclic Organic Compounds

The photochemical [2 + 2] cycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds . 3-Phenylazetidine can be used as a reactant in these reactions .

Synthesis of Complex Natural Products

There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products . 3-Phenylazetidine can be used as a starting material in these syntheses .

Incorporation into Pharmaceutically Relevant Scaffolds

Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic . 3-Phenylazetidine can be used for this purpose .

Development of New Stereocontrolled Synthesis

The research activity is aimed at developing new stereocontrolled synthesis by using small heterocycles and organometallic species . 3-Phenylazetidine can be used in these research activities .

Safety And Hazards

The safety data sheet for 3-Phenylazetidine indicates that it is classified under GHS07 and has a signal word of "Warning" .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . Azetidines are attracting chemists due to their importance in catalysis, stereoselective synthesis, and medicinal chemistry .

properties

IUPAC Name

3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGEXKQMVAILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651786
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylazetidine

CAS RN

4363-13-7
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 20% palladium hydroxide on activated carbon (0.130 g) and ethanol (25 mL) to a Parr pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the mixture at RT for 15 min. Vent the hydrogen from the reaction vessel and purge the reaction vessel with nitrogen. Add 1-benzhydryl-3-phenylazetidine (0.515 g, 0.00172 mol) and ethanol (75 mL) to the pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the reaction at RT for 20 h. Turn off the agitation, vent the excess hydrogen from the vessel, purge the vessel with nitrogen and filter the reaction mixture to remove the palladium on carbon catalyst. Concentrate and purify (silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM) to give the title compound (76 mg, 34%).
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34%

Synthesis routes and methods II

Procedure details

Compound C43 was prepared according to the general procedure for the synthesis of C40 in Example 9, except that 1-(diphenylmethyl)-3-phenylazetidine (See M. C. Hillier & C-y. Chen, J. Organic Chem. 2006, 71, 7885-7887) was used instead of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine, and the silica gel chromatography was carried out with 100:5:1 chloroform:MeOH:concentrated aqueous ammonium hydroxide as eluant. Yield: 427 mg (contains some impurities), <3.21 mmol, <19%. LCMS m/z 134.0 (M+1). 1H NMR (400 MHz, CD3OD), product peaks only: δ 4.02 (m, 2H), 4.11 (m, 3H), 7.29 (m, 5H).
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Q & A

Q1: What are some synthetic routes to access 3-phenylazetidine derivatives?

A1: Several methods have been explored for the synthesis of 3-phenylazetidine derivatives:

  • Strained ring opening: 3-Phenyl-1-azabicyclo[1.1.0]butane reacts with chlorodithioformates to yield 3-chloro-3-phenylazetidine-1-carbodithioates. Further derivatization allows access to azetidinethiocarboxylate derivatives. []
  • Cycloaddition reactions: Microwave-assisted reactions of 1-arenesulfonylaziridines with dimethylsulfonium carboethoxymethylide, using alumina as a solid support, lead to the regioselective synthesis of trans-1-arenesulfonyl-2-ethoxycarbonyl-3-phenylazetidines. []
  • Photocyclization: Irradiation of bis(phenylglyoxyloyl)alkylamines induces cyclization involving a 1,5-benzoyl shift, forming 1-alkyl-3-benzoyloxy-3 phenylazetidine-2,4-diones. []

Q2: How does the strained ring system of 1-azabicyclo[1.1.0]butanes contribute to the synthesis of azetidines?

A: The high ring strain in 1-azabicyclo[1.1.0]butanes makes them highly reactive towards ring-opening reactions. This reactivity is exploited in their reaction with trimethylsilyl azide, where the strained N-C(3) bond is cleaved, leading to the formation of 3-azido-3-ethylazetidine derivatives after subsequent reactions with various electrophiles. []

Q3: What is the significance of synthesizing cis- and trans-3-phenylazetidine-2-carboxylic acids?

A: These compounds are conformationally restricted analogues of phenylalanine, a naturally occurring amino acid. Studying their synthesis and properties can provide valuable insights into the structure-activity relationships of phenylalanine analogues and their potential use as tools in medicinal chemistry. [, ]

Q4: Can you describe a specific example of how the 3-phenylazetidine structure has been modified and the observed outcome?

A: Researchers investigated the synthesis of 3-hydroxymethyl-3-phenylazetidine derivatives and attempted to convert them into more complex bicyclic systems like 3-phenyl-1-azabicyclo[1.1.1]pentane or 3-phenyl-1-azabicyclo[2.1.1]hexane. This research highlights the potential of modifying the 3-phenylazetidine scaffold to generate new and potentially bioactive compounds. []

Q5: What crystallographic information is available for 3-phenylazetidine derivatives?

A: The crystal structure of 1-N-Methyl-2[1′-N-(p-methoxyphenyl)-3′-phenylazetidine-2′-one]-3-(p-methoxybenzoyl)spiro[4.4″]-oxindole-pyrrolidine has been determined. This complex molecule, containing a 3-phenylazetidine moiety, reveals structural features such as the conformation of the pyrrolidine ring and stabilizing intramolecular and intermolecular interactions. []

Q6: Has the concept of azidonium intermediates, potentially relevant to azetidine synthesis, been explored?

A: Yes, research simulating azidonium intermediates using N-aminoheterocycles, including azetidine derivatives, has been conducted. While not directly leading to azetidine synthesis in the reported cases, this work provides insights into the reactivity and stability of potential intermediates relevant to azetidine chemistry. []

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